p-Crotylphenol

Description

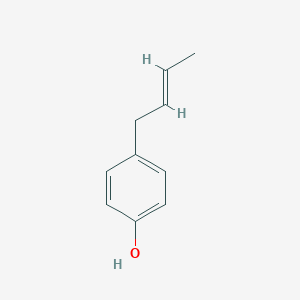

p-Crotylphenol (4-(2-butenyl)phenol) is a para-substituted phenol derivative featuring a crotyl (2-butenyl) group. This alkyl substituent distinguishes it from other phenol derivatives, such as chlorophenols and nitrophenols, by imparting unique physicochemical properties. Phenol derivatives are widely studied for their industrial, pharmaceutical, and environmental relevance, with substituents critically influencing reactivity, toxicity, and applications .

Properties

CAS No. |

13037-71-3 |

|---|---|

Molecular Formula |

C10H12O |

Molecular Weight |

148.2 g/mol |

IUPAC Name |

4-[(E)-but-2-enyl]phenol |

InChI |

InChI=1S/C10H12O/c1-2-3-4-9-5-7-10(11)8-6-9/h2-3,5-8,11H,4H2,1H3/b3-2+ |

InChI Key |

CHQPRDVSUIJJNP-NSCUHMNNSA-N |

SMILES |

CC=CCC1=CC=C(C=C1)O |

Isomeric SMILES |

C/C=C/CC1=CC=C(C=C1)O |

Canonical SMILES |

CC=CCC1=CC=C(C=C1)O |

Other CAS No. |

13037-71-3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

p-Crotylphenol can be synthesized through the reaction of phenol with butene. The process involves the addition of phenol and butene in a reactor under an inert atmosphere. The reaction is carried out at an appropriate temperature and pressure to facilitate esterification, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of catalysts to enhance the reaction efficiency. The process may include steps such as purification and distillation to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

p-Crotylphenol undergoes various types of chemical reactions, including:

Oxidation: Phenols can be oxidized to quinones.

Electrophilic Aromatic Substitution: The hydroxyl group in phenols makes them highly reactive towards electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium nitrosodisulfonate (Fremy’s salt).

Reduction: Sodium borohydride (NaBH4) and stannous chloride (SnCl2) are commonly used reducing agents.

Electrophilic Aromatic Substitution: Reagents like bromine (Br2) for halogenation, nitric acid (HNO3) for nitration, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroquinones.

Electrophilic Aromatic Substitution: Halogenated, nitrated, and sulfonated phenol derivatives.

Scientific Research Applications

p-Crotylphenol has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Investigated for its potential antimicrobial and antioxidant properties.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of p-Crotylphenol involves its interaction with various molecular targets and pathways. These actions contribute to their antioxidant, anti-inflammatory, and antimicrobial properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

- p-Crotylphenol: Contains a phenol ring with a crotyl group (-CH₂CHCHCH₃) at the para position. Its molecular formula is C₁₀H₁₂O (MW: 148.20 g/mol).

- Chlorophenols (e.g., 4-Chlorophenol): Feature a chlorine substituent. For example, 4-Chlorophenol has the formula C₆H₅ClO (MW: 128.56 g/mol) .

- Nitrophenols (e.g., 4-Nitrophenol): Include a nitro (-NO₂) group. 4-Nitrophenol’s formula is C₆H₅NO₃ (MW: 139.11 g/mol) .

- Alkylphenols (e.g., p-Ethylphenol): Bear alkyl chains like ethyl (-CH₂CH₃). p-Ethylphenol has the formula C₈H₁₀O (MW: 122.16 g/mol) .

Physicochemical Properties

*Estimated values for this compound are based on structural analogs. The crotyl group’s electron-donating nature reduces acidity compared to electron-withdrawing substituents (Cl, NO₂), while its hydrophobicity lowers solubility and increases Log P.

Toxicity Profiles

*NOAEL/LOAEL values for this compound are unavailable but may resemble alkylphenols due to structural similarities. Chloro- and nitrophenols exhibit higher toxicity due to reactive substituents.

Research Findings and Data Analysis

- Substituent Effects: Electron-withdrawing groups (Cl, NO₂) increase acidity and reactivity but reduce lipophilicity. Alkyl groups (e.g., crotyl) enhance hydrophobicity, favoring membrane permeability and persistence in lipid-rich environments .

- Environmental Impact: Chlorophenols and nitrophenols are regulated due to high toxicity and persistence. This compound’s environmental fate remains understudied but may align with alkylphenols, which exhibit moderate biodegradability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.